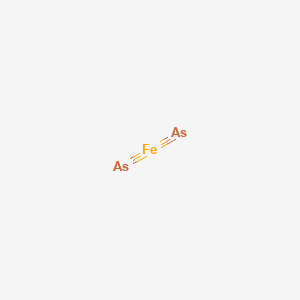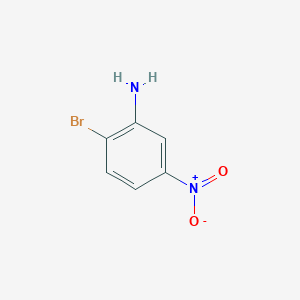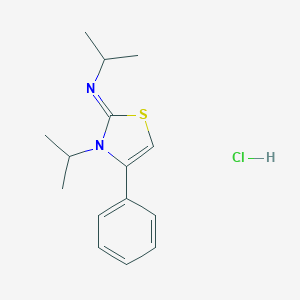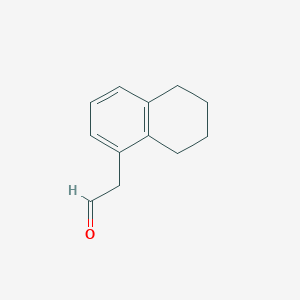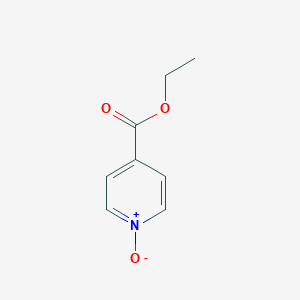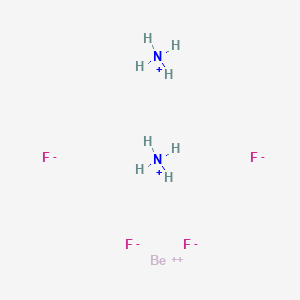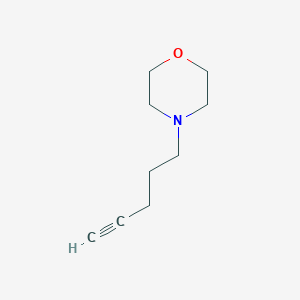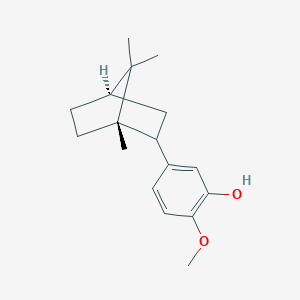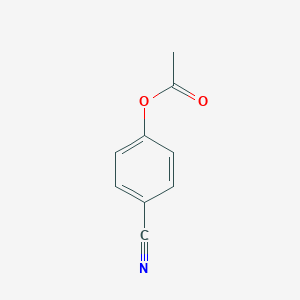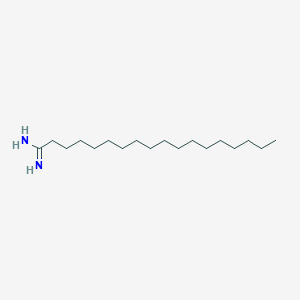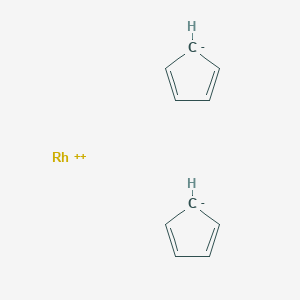
Rhodocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodocene is a chemical compound that has been gaining significant attention in the field of scientific research. It is a metallocene with a rhodium atom sandwiched between two cyclopentadienyl rings. Rhodocene has shown promising results in various applications, including catalysis, material science, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Rhodocene has found various applications in scientific research. It has been used as a catalyst in organic reactions such as C-H activation, asymmetric hydrogenation, and cross-coupling reactions. Rhodocene has also been used in material science for the synthesis of conductive polymers and metal-organic frameworks. In medicinal chemistry, Rhodocene has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent.
Mecanismo De Acción
The mechanism of action of Rhodocene is not fully understood. However, studies have suggested that it works by binding to DNA and inhibiting the activity of enzymes involved in DNA replication. Rhodocene has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Rhodocene has been shown to have minimal toxicity in vitro and in vivo studies. It has been found to be stable in biological fluids and does not undergo significant metabolism. Rhodocene has also been shown to have low immunogenicity, making it a promising compound for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rhodocene has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield. Rhodocene has also been shown to have good solubility in organic solvents. However, Rhodocene has limitations in its use. It is sensitive to air and moisture, and its reactivity can be affected by impurities in the solvent.
Direcciones Futuras
Rhodocene has significant potential for future research. Some of the future directions include the development of Rhodocene-based catalysts for sustainable chemistry, the use of Rhodocene in drug development for cancer and other diseases, and the exploration of Rhodocene as a potential material for energy storage devices. Additionally, the synthesis of Rhodocene derivatives and their biological activities can be explored.
Conclusion:
Rhodocene is a promising compound that has shown significant potential in various scientific research applications. Its stability, ease of synthesis, and low toxicity make it an attractive compound for drug development. Future research on Rhodocene and its derivatives can lead to the development of new catalysts, materials, and drugs.
Métodos De Síntesis
The synthesis of Rhodocene involves the reaction of Rhodium(III) chloride hydrate with sodium cyclopentadienide in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of Rhodocene is typically between 70-80%.
Propiedades
Número CAS |
12318-21-7 |
|---|---|
Nombre del producto |
Rhodocene |
Fórmula molecular |
C10H10Rh |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;rhodium(2+) |
InChI |
InChI=1S/2C5H5.Rh/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
Clave InChI |
IWAKCRNSZSPDTB-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Rh+2] |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Rh+2] |
Otros números CAS |
12318-21-7 |
Sinónimos |
rhodocene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



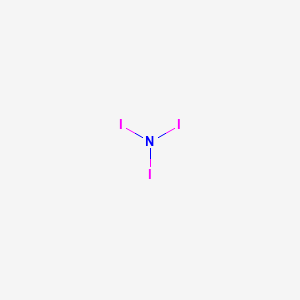
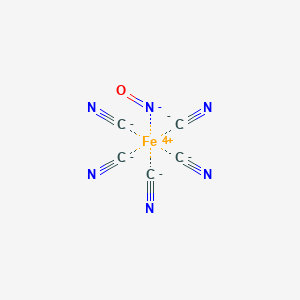
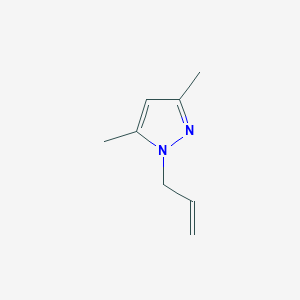
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
